Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl-
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Overview
Description
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- typically involves multiple steps, starting with the preparation of the dibenzo(a,d)cycloheptene core. This core is then functionalized with azetidinyl and methyl groups through a series of chemical reactions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)acetamide
- 5-Phenyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ol
- 5-Phenyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylamine
Uniqueness
What sets Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
61450-45-1 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O/c1-15(24)22(2)18-13-23(14-18)21-19-9-5-3-7-16(19)11-12-17-8-4-6-10-20(17)21/h3-10,18,21H,11-14H2,1-2H3 |
InChI Key |
NSJHAKVDHUEIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
Origin of Product |
United States |
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